

# Technical Guide: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone

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## Compound of Interest

Compound Name: 2',3'-Dichloro-2,2,2-trifluoroacetophenone

Cat. No.: B1325217

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific isomer, this document combines known information with generalized methodologies for related compounds to offer a thorough resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications in drug discovery and agrochemical development.

## Introduction

Trifluoroacetophenones are a class of organic compounds characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties, making these compounds valuable precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, features both a trifluoroacetyl group and a dichlorinated phenyl ring, suggesting its potential as a building block for complex, biologically active molecules.

## Chemical Identity and Properties

The IUPAC name for **2',3'-Dichloro-2,2,2-trifluoroacetophenone** is 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.<sup>[1]</sup> This section summarizes its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone <sup>[1]</sup>
Common Name	2',3'-Dichloro-2,2,2-trifluoroacetophenone <sup>[1]</sup>
CAS Number	886371-11-5 <sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> F <sub>3</sub> O <sup>[1]</sup>
Molecular Weight	243.01 g/mol <sup>[1]</sup>
InChIKey	WJXHCHVDELIRDI-UHFFFAOYSA-N <sup>[1]</sup>
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F</chem> <sup>[1]</sup>

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Weight	243.01 g/mol <sup>[1]</sup>
XLogP3	3.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	241.9513046
Topological Polar Surface Area	17.1 Å <sup>2</sup>
Heavy Atom Count	15

## Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone is not readily available in the public literature, a general and robust method for the synthesis of substituted trifluoroacetophenones involves the Grignard reaction. This approach utilizes a corresponding aryl Grignard reagent and a trifluoroacetylating agent. The following protocol is a generalized procedure based on the synthesis of related compounds.

### General Experimental Protocol: Grignard-based Synthesis

This protocol outlines the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone from 1-bromo-2,3-dichlorobenzene.

#### Step 1: Formation of the Grignard Reagent

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
- Add a small crystal of iodine to activate the magnesium.
- In the dropping funnel, place a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction, as evidenced by a color change and/or bubbling.
- Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

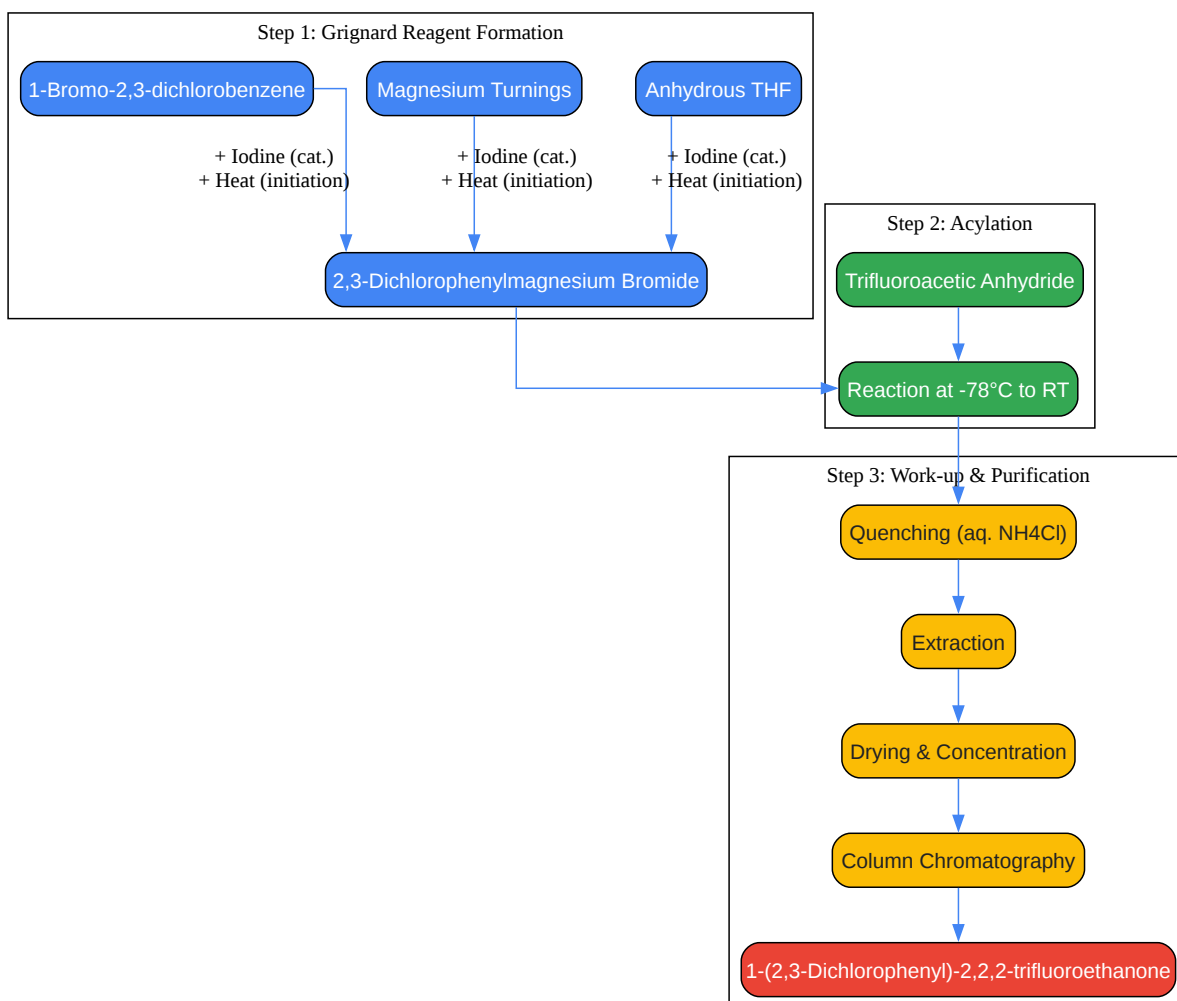
#### Step 2: Acylation with a Trifluoroacetylating Agent

- Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (1.1 equivalents), in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.
- Maintain the reaction mixture at -78 °C and stir for 2-4 hours.
- Allow the reaction to slowly warm to room temperature and stir overnight.

### Step 3: Work-up and Purification

- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.

## Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.

## Potential Applications in Research and Drug Development

While specific applications for 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone are not widely documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable intermediate in the following areas:

- **Pharmaceuticals:** The trifluoroacetyl group is a key component in several drugs, where it can improve potency and pharmacokinetic properties. Dichlorinated aromatic rings are also common in pharmaceuticals, contributing to binding interactions with biological targets. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, analgesic, or anticancer agents.
- **Agrochemicals:** Many modern pesticides and herbicides contain fluorinated and chlorinated aromatic moieties. These features can enhance the efficacy and selectivity of the active ingredients. 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone could be a building block for new crop protection agents.
- **Material Science:** The unique electronic properties conferred by the halogen atoms could make this compound and its derivatives of interest in the development of novel polymers and other advanced materials.

## Conclusion

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in various fields of chemical research and development. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its properties and a likely synthetic route based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the creation of novel and functional molecules.

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## References

- 1. 2',3'-Dichloro-2,2,2-trifluoroacetophenone | C<sub>8</sub>H<sub>3</sub>Cl<sub>2</sub>F<sub>3</sub>O | CID 24726838 - PubChem [pubchem.ncbi.nlm.nih.gov]
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